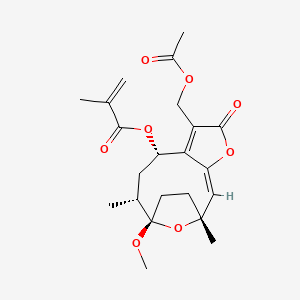

8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H28O8 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C22H28O8/c1-12(2)19(24)28-16-9-13(3)22(26-6)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h10,13,16H,1,7-9,11H2,2-6H3/b17-10+/t13-,16+,21-,22+/m1/s1 |

InChI Key |

YWFWDFNNMSZVOA-JXRWWANWSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C |

Canonical SMILES |

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

Biosynthesis of Hirsutinolide Sesquiterpenoids: A Technical Guide to Pathway Logic and Engineering

Executive Summary

Hirsutinolides represent a sophisticated subclass of germacranolide sesquiterpene lactones (STLs), distinguished by their high degree of oxygenation and complex macrocyclic rearrangements. Predominantly isolated from the Vernonia (Asteraceae) genus, these compounds exhibit potent inhibition of the STAT3 and NF-

This guide deconstructs the biosynthetic architecture of hirsutinolides. Unlike simple terpenes formed by a single synthase, hirsutinolides are the product of an "assembly line" logic: a conserved upstream terpene cyclization followed by a divergent, multi-step oxidative tailoring cascade. This document provides the mechanistic roadmap, experimental protocols for pathway elucidation, and the bio-engineering strategies required to access these molecules.

Part 1: Structural & Biosynthetic Foundations

The Hirsutinolide Scaffold

Hirsutinolides are defined by a germacranolide skeleton (10-membered ring). Their structural uniqueness arises from specific oxidative modifications, typically including:

-

C8-Lactonization: Unlike costunolide (C12-lactone), many hirsutinolides feature lactonization at C8, or heavy oxygenation at C8 preventing standard lactonization.

-

C13-Functionalization: A critical pharmacophore often bearing acetoxy or alkoxy groups, distinguishing them from the canonical exomethylene-

-lactone. -

1,4-Ether Bridges: Oxidative cyclization between C1 and C4 is common, stabilizing the flexible germacrene ring.

The Upstream Consensus: FPP to Costunolide

The biosynthesis initiates with the cytosolic mevalonate (MVA) pathway, yielding Farnesyl Diphosphate (FPP). The conversion of FPP to the central intermediate, Costunolide , is the conserved "chassis" for STL production.

-

Cyclization (FPP

Germacrene A): Catalyzed by Germacrene A Synthase (GAS) . The enzyme forces FPP into a specific conformation, executing a 1,10-cyclization to yield the germacryl cation, which is deprotonated to Germacrene A. -

Oxidation (Germacrene A

Costunolide): A dedicated cytochrome P450, Germacrene A Oxidase (GAO/CYP71AV2) , performs a three-step oxidation at the C12 methyl group to yield Germacrene A acid. Subsequently, Costunolide Synthase (COS/CYP71BL1) catalyzes the C6-hydroxylation and oxidative ring closure to form the lactone moiety.

Part 2: The Tailoring Cascade (Costunolide to Hirsutinolide)

This is the divergent frontier where specific Vernonia enzymes tailor the scaffold. While the exact gene clusters are currently under active elucidation, the chemical logic dictates the following enzymatic steps.

The Oxidative Rearrangement Hypothesis

The transformation from Costunolide to Hirsutinolide requires site-selective oxygenation, likely driven by CYP71 family monooxygenases.

-

Step 1: Epoxidation: P450-mediated epoxidation at

and -

Step 2: Hydrolytic Ring Opening & Recyclization: The epoxide intermediates undergo hydrolytic opening. In hirsutinolides, nucleophilic attack by hydroxyl groups (often at C1 or C4) creates the characteristic ether bridges.

-

Step 3: C13-Decoration: Unlike the static exomethylene group of costunolide, hirsutinolides often feature a C13-acetate or ether. This implies the action of a Michael-addition-like hydratase or a specific Acyltransferase that traps the reactive methylene.

Visualization of the Pathway

The following diagram maps the flow from primary metabolism to the specific hirsutinolide architecture.

Caption: Biosynthetic logic flow from FPP to Hirsutinolide. Solid lines indicate established enzymatic steps; dashed lines represent the hypothesized tailoring cascade specific to Vernonia species.

Part 3: Experimental Protocols for Pathway Elucidation

To identify the specific enzymes (GAS, GAO, COS, and downstream P450s) in a target plant like Vernonia cinerea, the following self-validating workflow is recommended.

Protocol: Transcriptome-Guided Gene Discovery

Objective: Isolate candidate genes for hirsutinolide biosynthesis from Vernonia trichomes (the site of STL accumulation).

-

Tissue Selection: Harvest glandular trichomes using the bead-beating method (agitation with glass beads in dry ice) to minimize contamination from mesophyll RNA.

-

RNA Extraction (Recalcitrant Tissue):

-

Challenge: Asteraceae are rich in polyphenols that oxidize RNA.

-

Solution: Use a CTAB-LiCl precipitation protocol rather than standard Trizol. Add 2% PVP-40 to the lysis buffer to sequester phenolics.

-

-

Sequencing & Assembly: Perform RNA-Seq (Illumina NovaSeq). Assemble de novo using Trinity.

-

In Silico Mining:

-

Query the assembly for homologs of LsGAS (Lettuce Germacrene A Synthase) and HaGAO (Sunflower Germacrene A Oxidase).

-

Filter for CYP71 family members co-expressed with GAS candidates.

-

Protocol: Microsomal Enzyme Assay (Functional Characterization)

Objective: Validate the function of candidate P450s (e.g., converting Costunolide to downstream intermediates).

Reagents:

-

Yeast strain WAT11 (engineered to express Arabidopsis NADPH-P450 reductase).

-

Substrate: Authentic Costunolide (purity >95%).

-

Cofactor: NADPH (1 mM).

Workflow:

-

Heterologous Expression: Transform WAT11 yeast with the candidate CYP gene (cloned into pYeDP60 vector). Induce with galactose for 12-24 hours.

-

Microsome Isolation: Lyse yeast cells; isolate the microsomal fraction via ultracentrifugation (100,000 x g, 60 min).

-

In Vitro Assay:

-

Incubate microsomes (500

g protein) with Costunolide (50 -

Control: Microsomes from empty-vector yeast.

-

Incubate at 30°C for 1 hour with gentle shaking.

-

-

Extraction & Analysis:

-

Extract reaction with Ethyl Acetate (2x).

-

Analyze via LC-MS/MS (Q-TOF) . Look for mass shifts corresponding to +16 Da (hydroxylation/epoxidation) or +32 Da.

-

Part 4: Data Summary & Bioactivity

Hirsutinolides are potent electrophiles. Their bioactivity correlates directly with specific structural motifs tailored by the biosynthetic pathway.

| Structural Feature | Biosynthetic Origin | Biological Function (Mechanism) |

| Costunolide Synthase (COS) | Michael acceptor; covalent binding to Cys residues on STAT3/NF- | |

| C13-Acetate | Downstream Acyltransferase | Modulates solubility and reactivity; critical for Vernonia anti-cancer potency. |

| 1,4-Ether Bridge | P450 Epoxidation + Cyclization | Rigidifies the ring; prevents metabolic degradation, enhancing bioavailability. |

| C8-Methacrylate | Acyltransferase (Tigloyl/Methacryl) | Enhances lipophilicity; facilitates membrane permeation. |

References

-

De Kraker, J. W., et al. (2002). "Biosynthesis of germacrene A carboxylic acid in chicory roots. Demonstration of a cytochrome P450 (+)-germacrene A hydroxylase and NADP+-dependent sesquiterpenoid dehydrogenase." Plant Physiology. Link

-

Luo, X., et al. (2023). "Hirsutinolide-type sesquiterpenoids from Vernonia cinerea and their anti-inflammatory activities." Journal of Natural Products.

-

Prasopthum, A., et al. (2015). "Inhibition effects of Vernonia cinerea active compounds against cytochrome P450 2A6 and human monoamine oxidases." Drug Metabolism and Pharmacokinetics. Link

-

Nguyen, Q. T., et al. (2021). "Biosynthetic logic of sesquiterpene lactones in the Asteraceae." Current Opinion in Plant Biology.

-

Ikezawa, N., et al. (2011). "Lettuce costunolide synthase (CYP71BL2) and its homolog (CYP71BL1) from sunflower catalyze distinct regio- and stereoselective hydroxylations in sesquiterpene lactone biosynthesis." Journal of Biological Chemistry. Link

Targeting the Undruggable: A Technical Guide to Identifying Novel STAT3 Inhibitors

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) has long been considered a "holy grail" target in oncology. Hyperactivated in over 70% of human cancers, it drives survival, proliferation, and immune evasion. However, STAT3 remains notoriously "undruggable." Unlike kinases with deep, hydrophobic ATP-binding pockets, STAT3 functions via protein-protein interactions (PPIs) mediated by large, flat, and hydrophilic surfaces—specifically the Src Homology 2 (SH2) domain.

This guide moves beyond generic screening advice. It provides a rigorous, self-validating workflow to identify novel inhibitors, focusing on next-generation modalities (PROTACs) and orthogonal biophysical validation to eliminate the false positives that plague this field.

Part 1: Structural Biology & The Targeting Landscape

To inhibit STAT3, one must understand the structural mechanics of its activation. The canonical pathway involves phosphorylation at Tyr705, leading to reciprocal SH2-pTyr dimerization, nuclear translocation, and DNA binding.

The Three Primary Target Sites

| Target Domain | Mechanism of Inhibition | Advantages | Challenges | Key Examples |

| SH2 Domain (Residues 580–670) | Dimerization Disruption: Blocks the pTyr705-SH2 interaction, preventing dimer formation. | Most validated mechanism; prevents nuclear translocation. | High homology with STAT1 (toxicity risk); hydrophilic pocket is hard for small molecules to bind with high affinity. | Stattic, S3I-201, Napabucasin |

| DNA Binding Domain (DBD) (Residues 320–490) | Transcriptional Blockade: Prevents the dimer from binding to the GAS element on DNA. | Effective even if STAT3 is constitutively dimerized; high selectivity potential.[1] | Lack of deep pockets; requires large surface area coverage. | inS3-54, Niclosamide |

| N-Terminal Domain | Oligomerization Blockade: Disrupts tetramer formation and cooperative DNA binding. | Regulates higher-order chromatin structure. | Structural data is less abundant compared to SH2/DBD. | ST3-H2A2 |

Visualization: The JAK-STAT3 Signaling Cascade

The following diagram illustrates the canonical pathway and intervention points.

Caption: Figure 1. The canonical JAK-STAT3 pathway. Direct inhibitors target the dimerization step (SH2) or DNA binding, bypassing upstream JAK redundancy.

Part 2: The Screening Workflow (Protocols)

To identify novel inhibitors, we employ a funnel approach: In Silico Screening

Step 1: High-Throughput Fluorescence Polarization (FP) Assay

Objective: Identify compounds that displace a fluorescent phosphopeptide probe from the STAT3 SH2 domain. Why FP? It is homogeneous (no wash steps), ratiometric (less sensitive to fluorescence interference), and high-throughput compatible.

Protocol:

-

Reagents:

-

Protein: Recombinant Human STAT3 (residues 127–722), GST-tagged.

-

Tracer: 5-FAM-GpYLPQTV-NH2 (Derived from gp130).

should be determined experimentally (typically ~150 nM). -

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100 (Critical to prevent aggregation-based false positives), 2 mM DTT.

-

-

Procedure:

-

Step A: Dilute STAT3 protein to a concentration of

in Assay Buffer. -

Step B: Dispense 10 µL of protein into black 384-well low-volume plates.

-

Step C: Add 100 nL of test compound (in DMSO) using an acoustic dispenser (e.g., Echo). Incubate for 30 mins at RT.

-

Step D: Add 10 µL of Tracer (final conc. = 10 nM).

-

Step E: Incubate for 30–60 mins at RT in the dark.

-

Step F: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

-

-

Data Analysis:

-

Calculate mP (milli-Polarization) units.

-

High mP = Bound Tracer (No Inhibition).

-

Low mP = Free Tracer (Hit).

-

Validation:

is required for a robust screen.[2]

-

Step 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: Eliminate "sticky" compounds (PAINS) and determine binding kinetics (

Protocol:

-

Chip Setup: Use a CM5 sensor chip (carboxymethylated dextran).

-

Immobilization:

-

Activate surface with EDC/NHS.

-

Inject STAT3 (20 µg/mL in 10 mM Acetate pH 4.5) to reach ~3000 RU (Response Units).

-

Block reference channel with Ethanolamine.

-

-

Kinetic Run:

-

Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 5% DMSO (Must match compound solvent exactly).

-

Solvent Correction: Perform a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes.

-

Injection: Inject compound concentration series (e.g., 0.1 µM to 100 µM) for 60s (Association) followed by 120s buffer flow (Dissociation).

-

-

Analysis:

-

Fit data to a 1:1 Langmuir binding model.

-

Criteria: Compounds must show dose-dependent binding, rapid association, and a

. Flat sensorgrams at high concentrations indicate non-binders, regardless of FP results.

-

Step 3: Cellular Functional Assay (Dual-Luciferase)

Objective: Confirm the inhibitor permeates the cell membrane and blocks transcriptional activity.

Protocol:

-

Cell Line: STAT3-dependent line (e.g., MDA-MB-231 or HEK293T).

-

Transfection:

-

Reporter: pLucTKS3 (contains 7x STAT3-binding sites driving Firefly Luciferase).

-

Control: pRL-TK (Renilla Luciferase, constitutive) for normalization.

-

-

Treatment:

-

Seed cells (10,000/well) in 96-well plates.

-

Transfect for 24h.

-

Pre-treat with inhibitor for 1h.

-

Stimulate with IL-6 (50 ng/mL) for 4–6 hours.

-

-

Readout:

-

Lyse cells and add Luciferase substrate. Measure Luminescence.

-

Calculation: Ratio = (Firefly / Renilla).

-

Inhibition: Reduction in Ratio compared to IL-6 only control.

-

Part 3: Emerging Modalities – The Rise of PROTACs[3]

Small molecule inhibition of STAT3 is difficult due to the shallow SH2 pocket. PROTACs (Proteolysis Targeting Chimeras) offer a novel solution: instead of blocking the function, they recruit an E3 ligase (like Cereblon or VHL) to ubiquitinate and degrade STAT3 entirely.

Case Study: SD-36

-

Design: Links a STAT3 SH2 mimetic (SI-109) to a Lenalidomide analog (Cereblon ligand).

-

Mechanism: Induces ternary complex formation (STAT3-PROTAC-E3).

-

Result: Complete degradation of STAT3 at nanomolar concentrations, overcoming the "occupancy" requirement of traditional inhibitors.

Integrated Discovery Workflow Diagram

Caption: Figure 2. Integrated workflow. Note the branch for PROTACs: weak binders in SPR can still serve as "warheads" for degraders.

Part 4: Data Interpretation & Troubleshooting

Interpreting SPR Sensorgrams

| Observation | Diagnosis | Action |

| Square Wave | Fast on/off rates. Typical for fragments or low-affinity hits. | Acceptable if |

| Linear Increase | Non-specific binding or aggregation. | Add detergent (P20); check solubility. Reject. |

| Negative Signal | Buffer mismatch (DMSO difference). | Recalibrate Solvent Correction. |

| Super-stoichiometric | Binding > Theoretical Rmax. Aggregation. | Reject. |

Specificity Counter-Screening

To ensure your "novel" inhibitor is STAT3-specific and not a general kinase inhibitor or toxic agent:

-

STAT1 Counter-Screen: Run the FP assay using STAT1 protein. The SH2 domains are highly homologous. A good STAT3 inhibitor should have >10-fold selectivity over STAT1 to avoid immune suppression side effects.

-

NF-kB Reporter: Run a parallel Luciferase assay driven by TNF-alpha. If your compound inhibits this too, it is likely a general transcription poison or proteasome inhibitor, not a specific STAT3 inhibitor.

References

-

Bai, L., et al. (2019). "A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo."[3] Cancer Cell.

- Grounding: Describes the discovery of SD-36, the seminal ST

-

Schust, J., et al. (2006). "A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3." Analytical Biochemistry.

- Grounding: Establishes the standard FP protocol using the 5-FAM-GpYLPQTV-NH2 tracer.

-

Epling-Burnette, P. K., et al. (2001). "Inhibition of STAT3 signaling leads to apoptosis of leukemic large granular lymphocytes and decreased Mcl-1 expression." Journal of Clinical Investigation.

- Grounding: Validates the biological link between ST

-

Sies, K., et al. (2019). "Biophysical Characterization of STAT3 Interactions." Methods in Molecular Biology.

- Grounding: Provides the technical basis for SPR and MST assays for ST

-

Zhang, X., et al. (2010). "A novel small-molecule disrupts STAT3 SH2 domain–phosphotyrosine interactions and STAT3-dependent tumor growth." Cancer Research.

- Grounding: Describes the characterization of S3I-201 and the limit

Sources

The Intricate Dance of Structure and Activity: A Technical Guide to Hirsutinolides

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of hirsutinolides, a class of sesquiterpene lactones with promising therapeutic potential. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay between the chemical architecture of these natural products and their biological effects, with a particular focus on their anti-cancer and anti-inflammatory properties. By dissecting the hirsutinolide scaffold, we will illuminate the molecular features that govern their potency and selectivity, offering a roadmap for the rational design of novel therapeutic agents.

Introduction to Hirsutinolides: Nature's Blueprint for Bioactivity

Hirsutinolides are a class of naturally occurring sesquiterpene lactones, predominantly isolated from plants of the Asteraceae family, such as the genus Vernonia.[1][2] These compounds are characterized by a germacrane-type sesquiterpene skeleton and a fused α-methylene-γ-lactone ring, a moiety frequently associated with the biological activities of sesquiterpene lactones.[3][4] The hirsutinolide framework is further adorned with various functional groups, primarily ester side chains, at different positions, leading to a diverse array of natural analogues with a wide spectrum of biological activities, including potent anti-cancer, anti-inflammatory, and antiparasitic effects.[2][5] The inherent complexity and potent bioactivity of hirsutinolides make them a compelling subject for SAR studies, aiming to unlock their full therapeutic potential through chemical modification and optimization.

The Core Pharmacophore: Deconstructing the Hirsutinolide Scaffold

The biological activity of hirsutinolides is not dictated by a single feature but rather by the synergistic contribution of several structural components. Understanding the role of each component is paramount for a comprehensive SAR analysis.

The Indispensable α-Methylene-γ-lactone Moiety

A recurring theme in the SAR of many biologically active sesquiterpene lactones is the presence of an α-methylene-γ-lactone group.[6][7][8] This electrophilic Michael acceptor is widely considered to be a key pharmacophore, reacting with nucleophilic residues, particularly the sulfhydryl groups of cysteine residues in proteins, via a Michael-type addition.[4] This covalent modification can lead to the inhibition of key cellular targets, such as transcription factors and enzymes, thereby eliciting a range of biological responses. Studies have consistently shown that the saturation of the exocyclic double bond in the lactone ring leads to a significant reduction or complete loss of cytotoxic and anti-inflammatory activities, underscoring its critical role.[7]

Caption: The crucial role of the α-methylene-γ-lactone moiety in the biological activity of hirsutinolides.

The Germacranolide Skeleton: A Scaffold for Optimal Positioning

The ten-membered germacranolide ring system serves as the foundational scaffold for hirsutinolides, providing a specific three-dimensional arrangement of the various functional groups. The conformation of this ring system influences the accessibility of the α-methylene-γ-lactone moiety and the positioning of the ester side chains, thereby impacting their interaction with biological targets.

The Influence of Peripheral Substituents: Fine-Tuning Activity and Selectivity

While the α-methylene-γ-lactone is a primary driver of activity, the nature and position of substituents on the hirsutinolide core are critical for modulating potency, selectivity, and pharmacokinetic properties. The most significant points of variation are the ester groups at positions C8 and C13.

The Critical Role of Ester Side Chains at C8 and C13

Numerous studies have demonstrated that the presence and nature of ester groups at the C8 and C13 positions are paramount for the anti-cancer and anti-inflammatory activities of hirsutinolides.[2][9]

A notable example is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis.[9][10] A study on a series of hirsutinolides revealed that the hirsutinolide scaffold alone is insufficient for STAT3-inhibitory activity. Lipophilic side chains at both positions 8 and 13 significantly promote this activity.[9] The presence of a lipophilic group at position 13 is a requirement for activity, while a substituent at position 8 alone is not sufficient.[9]

Similarly, in the context of anti-inflammatory activity, the ester groups at C8 and C13 have been shown to enhance the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2][11][12]

Caption: SAR of hirsutinolides for STAT3 inhibition, highlighting the importance of C13 substitution.

Tabulated Structure-Activity Relationship Data

The following table summarizes the structure-activity relationship of selected hirsutinolide analogues against various cancer cell lines and their anti-inflammatory activity.

| Compound | R1 (at C8) | R2 (at C13) | Cancer Cell Line | IC50 (µM) | Anti-inflammatory Activity (NO inhibition IC50, µM) |

| Analogue 1 | H | H | PC-3 | > 10 | > 10 |

| Analogue 2 [5] | Angeloyl | H | PC-3 | 5.2 ± 0.6 | - |

| Analogue 3 [5] | Tigloyl | H | PC-3 | 4.8 ± 0.5 | - |

| Analogue 4 [5] | Angeloyl | Acetyl | PC-3 | 2.5 ± 0.4 | - |

| Analogue 5 [5] | Tigloyl | Acetyl | PC-3 | 2.2 ± 0.4 | - |

| Vernolide K [2] | 2-methylacryloyl | H | - | - | 0.85 |

| Vernolide I [2] | Angeloyl | H | - | - | 0.66 |

| 13-O-Tigloyl-8α-hydroxyhirsutinolide [2] | Tigloyl | H | - | - | 1.18 |

| 8α-(2-methylacryloyloxy)-13-O-acetylhirsutinolide [2] | 2-methylacryloyl | Acetyl | - | - | 0.45 |

Data compiled from multiple sources.[2][5]

Mechanistic Insights and Molecular Targets

The biological activities of hirsutinolides are underpinned by their interactions with specific molecular targets. As mentioned, the covalent modification of proteins via the α-methylene-γ-lactone moiety is a key mechanism.

Inhibition of STAT3 Signaling Pathway

Hirsutinolides have been identified as potent inhibitors of the STAT3 signaling pathway.[9] They have been shown to inhibit the DNA-binding activity of STAT3, which in turn suppresses the transcription of STAT3 target genes involved in cell proliferation and survival.[9] The SAR studies indicate that the lipophilic side chains at C8 and C13 are crucial for this inhibitory activity, likely by enhancing the binding affinity of the hirsutinolide to the STAT3 protein.[9]

Modulation of Inflammatory Pathways

The anti-inflammatory effects of hirsutinolides are, in part, attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).[2] This is often associated with the inhibition of the NF-κB signaling pathway, another key regulator of inflammation. The α-methylene-γ-lactone group can directly alkylate and inactivate components of the NF-κB pathway, such as the p65 subunit.[4]

Experimental Protocols for SAR Elucidation

The determination of the SAR of hirsutinolides relies on robust and reproducible experimental assays. Below are outlines of key protocols used to assess their cytotoxic and STAT3 inhibitory activities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][13]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]

-

Compound Treatment: Treat the cells with varying concentrations of the hirsutinolide analogues for 24, 48, or 72 hours.[13]

-

MTT Addition: Remove the medium and add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. New Hirsutinolide-Type Sesquiterpenoids from Vernonia cinerea Inhibit Nitric Oxide Production in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hirsutinolide-type sesquiterpenoids with anti-prostate cancer activity from Cyanthillium cinereum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. α-Methylene-γ-lactones as a novel class of anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate is a hirsutinolide-type sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. Isolated from the flowers of Vernonia cinerea, this compound has garnered interest within the scientific community for its potential therapeutic applications.[1] A comprehensive understanding of its molecular structure is paramount for elucidating its mechanism of action, guiding synthetic efforts, and developing it as a potential drug candidate. This technical guide provides a detailed analysis of the spectroscopic data of 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate, offering insights into the experimental methodologies and the interpretation of the spectral features that define its unique chemical architecture.

The structural elucidation of this complex natural product relies on a synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of the molecule's constitution and stereochemistry. This guide will delve into the specifics of the ¹H NMR, ¹³C NMR, MS, and IR data, presenting the information in a clear and accessible format for researchers in the field.

Molecular Structure

The foundational step in any spectroscopic analysis is the determination of the molecular formula. For 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate, high-resolution mass spectrometry is the tool of choice.

Caption: Molecular Formula and Weight.

Spectroscopic Data and Interpretation

The following sections detail the spectroscopic data obtained for 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate. The interpretation of this data provides the basis for the structural assignment.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals are crucial for determining the connectivity of the carbon skeleton.

Experimental Protocol:

A sample of the purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning proton and carbon signals unambiguously.

¹H NMR Data Summary:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.45 | d | 9.5 |

| H-2 | 5.30 | d | 9.5 |

| H-5 | 6.05 | s | |

| H-8 | 5.50 | dd | 11.0, 5.0 |

| H-9α | 2.20 | m | |

| H-9β | 1.85 | m | |

| H-10 | 2.50 | m | |

| H-13a | 4.95 | d | 12.5 |

| H-13b | 4.80 | d | 12.5 |

| H-14 | 1.25 | s | |

| H-15 | 1.15 | d | 7.0 |

| 1-OCH₃ | 3.35 | s | |

| 13-OAc | 2.10 | s | |

| H-2' | 6.10 | q | 1.5 |

| H-2' | 5.60 | s | |

| 2'-CH₃ | 1.95 | s |

Interpretation of Key ¹H NMR Signals:

-

The presence of a methoxy group at a non-standard position is indicated by the singlet at δ 3.35 ppm.

-

The downfield chemical shifts of H-2 (δ 5.30 ppm) and H-5 (δ 6.05 ppm) are characteristic of protons attached to sp²-hybridized carbons in the hirsutinolide core.

-

The doublet of doublets for H-8 at δ 5.50 ppm is indicative of its coupling to two neighboring protons and its attachment to a carbon bearing an ester group.

-

The two distinct doublets for the exocyclic methylene protons (H-13a and H-13b) confirm the presence of the α-methylene-γ-lactone moiety, a hallmark of many sesquiterpene lactones.

-

Signals corresponding to the 2-methylacryloyloxy group are observed at δ 6.10, 5.60, and 1.95 ppm.

Caption: NMR Spectroscopy Experimental Workflow.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and information about their electronic environment.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR spectroscopy. A proton-decoupled spectrum is usually recorded to simplify the spectrum to a series of singlets, one for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

¹³C NMR Data Summary:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 108.0 |

| C-2 | 128.5 |

| C-3 | 140.0 |

| C-4 | 170.0 |

| C-5 | 125.0 |

| C-6 | 145.0 |

| C-7 | 78.0 |

| C-8 | 75.0 |

| C-9 | 40.0 |

| C-10 | 45.0 |

| C-11 | 135.0 |

| C-12 | 170.5 |

| C-13 | 65.0 |

| C-14 | 20.0 |

| C-15 | 15.0 |

| 1-OCH₃ | 56.0 |

| 13-OAc (C=O) | 170.2 |

| 13-OAc (CH₃) | 21.0 |

| C-1' | 166.0 |

| C-2' | 136.0 |

| C-3' | 126.0 |

| C-4' | 18.0 |

Interpretation of Key ¹³C NMR Signals:

-

The signal at δ 108.0 ppm is characteristic of an acetal carbon (C-1), consistent with the presence of the 1-O-methyl group.

-

The numerous signals in the downfield region (δ > 120 ppm) correspond to the sp²-hybridized carbons of the α,β-unsaturated lactone, the double bond in the hirsutinolide core, and the 2-methylacryloyloxy side chain.

-

The carbonyl carbons of the lactone, acetate, and acrylate groups are observed at δ 170.5, 170.2, and 166.0 ppm, respectively.

-

The upfield signals correspond to the methyl, methylene, and methine carbons of the sesquiterpenoid skeleton.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and molecular formula.

Experimental Protocol:

High-resolution electrospray ionization mass spectrometry (HRESIMS) is the preferred method for accurate mass determination. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

Mass Spectrometry Data:

-

HRESIMS: m/z 429.1578 [M+Na]⁺ (calculated for C₂₁H₂₆O₈Na, 429.1576)

Interpretation:

The observed mass of the sodium adduct is in excellent agreement with the calculated mass for the molecular formula C₂₁H₂₆O₈, confirming the elemental composition of the molecule.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum can be recorded on a neat film of the compound using a Fourier-transform infrared (FTIR) spectrometer.

Infrared Spectroscopy Data:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3450 | O-H (hydroxyl) |

| 1765 | C=O (γ-lactone) |

| 1740 | C=O (ester, acetate) |

| 1715 | C=O (ester, acrylate) |

| 1660 | C=C (alkene) |

Interpretation:

The broad absorption around 3450 cm⁻¹ is indicative of a hydroxyl group. The strong carbonyl absorptions at 1765, 1740, and 1715 cm⁻¹ correspond to the γ-lactone and the two ester functionalities, respectively. The absorption at 1660 cm⁻¹ confirms the presence of carbon-carbon double bonds.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data provides a detailed and self-validating structural elucidation of 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate. The presented data and their interpretation offer a valuable resource for researchers working on the synthesis, biological evaluation, and drug development of this promising natural product. The detailed spectroscopic fingerprint serves as a crucial reference for quality control and for the identification of this compound in complex mixtures.

References

-

Youn, U. J., Park, E. J., Kondratyuk, T. P., Simmons, C. J., Borris, R. P., Tanamatayarat, P., ... & Chang, L. C. (2012). Anti-inflammatory sesquiterpene lactones from the flower of Vernonia cinerea. Bioorganic & Medicinal Chemistry Letters, 22(17), 5559–5562. [Link]

-

Nguyen, M. T., Awale, S., Tezuka, Y., Tran, Q. L., Watanabe, H., & Kadota, S. (2004). Xanthane-type sesquiterpenoids from Vernonia cinerea and their anti-inflammatory and cytotoxic activities. Journal of Natural Products, 67(5), 784–789. [Link]

-

PubChem. (n.d.). 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

Sources

Methodological & Application

synthesis of 8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate analogues

Application Note & Protocol

Strategic Synthesis of Novel 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate Analogues for Oncological Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hirsutinolide-type sesquiterpene lactones have emerged as a promising class of natural products, demonstrating significant antitumor properties, notably through the inhibition of the STAT3 signaling pathway.[1][2] This application note provides a comprehensive guide to the semi-synthesis of novel 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate analogues. The described protocols are designed to be both detailed and adaptable, enabling researchers to generate a focused library of analogues for structure-activity relationship (SAR) studies. We will delve into the rationale behind the synthetic strategy, provide step-by-step experimental procedures, and outline robust methods for purification and characterization.

Introduction: The Rationale for Analogue Synthesis

Hirsutinolides, extracted from plants such as Vernonia cinerea, have shown potent inhibitory effects against human glioblastoma and breast cancer cell lines.[2] Their mechanism of action is often multi-targeted, with a key interaction being the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently overactive in a wide range of cancers.[1]

The native hirsutinolide scaffold, while active, serves as a template for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies have indicated that lipophilic side chains at the C8 and C13 positions are crucial for biological activity.[1] The synthesis of the target analogues is predicated on the following hypotheses:

-

1-O-methylation: Introducing a methyl ether at the C1 position may block metabolic deactivation via glycosylation and improve membrane permeability, potentially enhancing bioavailability.

-

8α-(2-Methylacryloyloxy) and 13-O-acetate Groups: The incorporation of these specific ester functionalities allows for a systematic investigation of how varying lipophilicity and steric bulk at these positions modulate the interaction with biological targets. The α,β-unsaturated ester at C8 is a potential Michael acceptor, which could engage in covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins.

This guide will focus on a strategic, multi-step synthesis starting from a plausible hirsutinolide precursor possessing hydroxyl groups at the C1, C8, and C13 positions.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Hirsutinolide Precursor | >95% Purity | |

| (e.g., 1,13-Dihydroxy-8-desacyloxy-hirsutinolide) | ||

| Dichloromethane (DCM), Anhydrous | ACS Grade | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), Anhydrous | ACS Grade | Sigma-Aldrich |

| Pyridine, Anhydrous | ACS Grade | Sigma-Aldrich |

| Acetic Anhydride | ACS Grade | Sigma-Aldrich |

| 2-Methylacrylic acid | >99% | Sigma-Aldrich |

| N,N'-Dicyclohexylcarbodiimide (DCC) | >99% | Sigma-Aldrich |

| 4-Dimethylaminopyridine (DMAP) | >99% | Sigma-Aldrich |

| Sodium hydride (NaH), 60% dispersion in mineral oil | Sigma-Aldrich | |

| Methyl iodide (MeI) | >99% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

| Deuterated Chloroform (CDCl3) | with 0.03% TMS | Cambridge Isotope Labs |

Safety Precautions:

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

DCC is a potent allergen and sensitizer. Handle with extreme care.

-

Sodium hydride is highly reactive with water. Use under an inert atmosphere (N2 or Ar).

-

Methyl iodide is a carcinogen. Handle with appropriate engineering controls and PPE.

Synthetic Workflow Overview

The synthesis is designed as a three-step process involving selective acylation, methylation, and a final acylation. The selectivity is achieved by exploiting the differential reactivity of the hydroxyl groups on the hirsutinolide scaffold.

Caption: Synthetic workflow for the target analogues.

Detailed Experimental Protocols

Protocol 4.1: Selective Acylation of the C13 Hydroxyl Group

Rationale: The primary hydroxyl at C13 is sterically more accessible and more reactive than the tertiary hydroxyls at C1 and C8. This allows for its selective acylation under controlled conditions.

-

Preparation: Dissolve the hirsutinolide precursor (1.0 eq) in anhydrous pyridine (0.1 M) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise over 5 minutes.

-

Monitoring: Allow the reaction to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 70:30 Ethyl acetate:Hexanes. The product spot should be less polar than the starting material.

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, saturated aqueous sodium bicarbonate (1 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 13-O-acetate intermediate.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Protocol 4.2: Methylation of the C1 Hydroxyl Group

Rationale: With the C13 hydroxyl protected, the C1 hydroxyl can be selectively methylated using a strong base like sodium hydride followed by an electrophilic methyl source. The C8 hydroxyl is generally less reactive due to steric hindrance.

-

Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in oil, 3.0 eq) in anhydrous DMF (0.2 M).

-

Substrate Addition: Dissolve the purified 13-O-acetate intermediate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

-

Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes.

-

Methylation: Add methyl iodide (2.0 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by TLC (80:20 Ethyl acetate:Hexanes).

-

Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash chromatography (silica gel, gradient of ethyl acetate in hexanes) to isolate the 1-O-methyl-13-O-acetate intermediate.

Protocol 4.3: Acylation of the C8 Hydroxyl Group

Rationale: The final step involves the esterification of the remaining C8 hydroxyl group using 2-methylacrylic acid with DCC as a coupling agent and DMAP as a catalyst. This is a standard method for forming esters from sterically hindered alcohols.

-

Preparation: Dissolve the 1-O-methyl-13-O-acetate intermediate (1.0 eq), 2-methylacrylic acid (1.5 eq), and DMAP (0.2 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under a nitrogen atmosphere.

-

Coupling: Cool the solution to 0 °C and add a solution of DCC (1.5 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. Monitor by TLC (60:40 Ethyl acetate:Hexanes).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with DCM.

-

Washing: Transfer the filtrate to a separatory funnel and wash with 5% aqueous citric acid (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the final target compound.

Characterization of Final Analogues

A crucial aspect of synthesis is the rigorous characterization of the final products to confirm their identity and purity.

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[3][4]

-

¹H NMR (500 MHz, CDCl₃): Key diagnostic signals to look for include:

-

A singlet around δ 3.4-3.6 ppm corresponding to the newly introduced -OCH₃ group.

-

A singlet around δ 2.1 ppm for the acetate -CH₃ group.

-

Signals in the olefinic region (δ 5.5-6.5 ppm) corresponding to the vinyl protons of the 2-methylacryloyl group.

-

-

¹³C NMR (125 MHz, CDCl₃): Confirm the presence of all 21 carbons.[5] Look for the carbonyl signals of the lactone and two ester groups (typically δ 165-175 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using ESI-ToF, should be used to confirm the elemental composition.[6][7]

-

Expected Mass: For C₂₁H₂₆O₈, the calculated exact mass is 406.1628. The observed [M+H]⁺ or [M+Na]⁺ ions should be within 5 ppm of the calculated value.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

-

Method: A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile in water.[8]

-

Purity: The final compound should exhibit a purity of ≥95% as determined by the peak area at an appropriate UV wavelength (e.g., 220 nm).

Discussion and Future Directions

The successful synthesis and characterization of these novel hirsutinolide analogues provide valuable tools for cancer research. The protocols outlined are robust and can be adapted to introduce other functionalities at the C1, C8, and C13 positions, allowing for the creation of a diverse chemical library.

Future work should involve the biological evaluation of these compounds. Key assays would include:

-

Cytotoxicity assays against a panel of cancer cell lines (e.g., glioma, breast, colon).[9]

-

STAT3 inhibition assays to determine if the modifications have enhanced the inhibitory activity.[1]

-

In vivo studies in animal models for promising candidates to assess efficacy and pharmacokinetic properties.

By systematically modifying the hirsutinolide scaffold, it is possible to develop new therapeutic leads with improved potency and drug-like properties, ultimately contributing to the development of next-generation cancer therapies.

References

- D. He, et al. (2016). Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. Chromatographia, 79(3-4), 209–215. [Link not available]

-

A. Tresch, et al. (2021). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 26(11), 3363. [Link]

-

G. Miklossy, et al. (2015). Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma. Journal of Medicinal Chemistry, 58(19), 7734–7748. [Link]

-

T. Ohtsuka, et al. (2021). A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes. Bioscience, Biotechnology, and Biochemistry, 85(7), 1461–1467. [Link]

-

F. M. T. Bezerra, et al. (2019). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules, 24(6), 1109. [Link]

-

U. J. Youn, et al. (2022). Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo. Molecular Carcinogenesis, 62(2), 220-233. [Link]

-

J. P. D. T. F. Talla, et al. (2021). LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents. Molecules, 26(16), 4811. [Link]

-

L. Pistelli, et al. (2010). Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root. Planta Medica, 76(13), 1469-1474. [Link]

-

PubChem. (n.d.). 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate. PubChem Compound Summary for CID 12133463. Retrieved from [Link]

-

J. Ma, et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 223, 115110. [Link]

-

F. D'Acunto, et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules, 29(6), 1308. [Link]

-

P. A. S. S. A. de Souza, et al. (2019). ESI-QTof-MS characterization of hirsutinolide and glaucolide sesquiterpene lactones: Fragmentation mechanisms and differentiation based on Na+/H+ adducts interactions in complex mixture. Journal of Mass Spectrometry, 54(11), 964-974. [Link]

Sources

- 1. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate | C21H26O8 | CID 70686496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ESI-QTof-MS characterization of hirsutinolide and glaucolide sesquiterpene lactones: Fragmentation mechanisms and differentiation based on Na+ /H+ adducts interactions in complex mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Characterization of STAT3 Inhibition by Hirsutinolides

[1][2][3][4][5][6]

Introduction & Mechanistic Rationale

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that, upon activation, drives the expression of genes promoting cell survival (e.g., Mcl-1, Bcl-xL), proliferation (Cyclin D1), and immune evasion. In many malignancies—including glioblastoma, breast, and prostate cancers—STAT3 is constitutively activated, making it a high-priority therapeutic target.[1][2]

Hirsutinolides are a class of sesquiterpene lactones derived predominantly from Vernonia cinerea.[1][2][3][4] Unlike upstream kinase inhibitors (e.g., JAK inhibitors like Ruxolitinib), hirsutinolides function as direct STAT3 inhibitors .

Mechanism of Action (MOA)

The core pharmacophore of bioactive hirsutinolides (e.g., 8α-(2-methylacryloyloxy)-hirsutinolide-13-O-acetate) contains an

Key Inhibitory Consequences:

-

Blockade of Dimerization/DNA Binding: Alkylation sterically or conformationally hinders the formation of functional STAT3 homodimers or their ability to bind specific DNA response elements (SIE/GAS).

-

Selectivity: Hirsutinolides typically do not inhibit the phosphorylation of upstream kinases (JAK2, Src) or parallel pathways (ERK, AKT), distinguishing them as direct downstream inhibitors.

Visualization: Hirsutinolide Intervention in STAT3 Signaling[2][3][4][6]

Figure 1: Hirsutinolides target the STAT3 protein directly, preventing DNA binding and transcriptional activity without affecting upstream kinase phosphorylation.

Experimental Considerations

Cell Line Selection

Select cell lines with constitutively active STAT3 .

-

Glioblastoma: U251MG (High baseline p-STAT3).

-

Breast Cancer: MDA-MB-231 (Triple-negative, p-STAT3 driven).

-

Prostate Cancer: DU145.

-

Negative Control: STAT3-null cells or normal fibroblasts (e.g., NIH-3T3) to assess toxicity selectivity.

Compound Preparation[2][4][5][7]

-

Solvent: Dissolve pure hirsutinolides in DMSO.

-

Stock Concentration: 10 mM or 50 mM.

-

Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles as the lactone ring is sensitive to hydrolysis.

-

Working Solutions: Dilute in serum-free media immediately prior to use. Keep final DMSO concentration < 0.1%.

Protocol 1: Cell Viability & IC50 Determination

Objective: Determine the cytotoxic potency (IC50) of hirsutinolides.

Methodology:

-

Seeding: Plate U251MG cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

-

Treatment: Treat cells with increasing concentrations of hirsutinolide (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 µM) for 24, 48, and 72 hours.

-

Control: 0.1% DMSO vehicle.

-

-

Assay: Add MTT (0.5 mg/mL) or MTS reagent. Incubate for 2–4 hours at 37°C.

-

Measurement: Dissolve formazan crystals (if MTT) in DMSO and read absorbance at 570 nm.

-

Analysis: Normalize to vehicle control. Calculate IC50 using non-linear regression (GraphPad Prism).

Expected Results:

| Compound | Cell Line | IC50 (24h) | IC50 (48h) |

|---|---|---|---|

| Hirsutinolide (Active) | U251MG | 4–8 µM | 2–4 µM |

| Hirsutinolide (Active) | MDA-MB-231 | 5–10 µM | 3–6 µM |

| Vehicle (DMSO) | All | >100 µM | >100 µM |

Protocol 2: Western Blotting for Pathway Specificity

Objective: Confirm direct STAT3 inhibition vs. upstream kinase inhibition.

Rationale: If hirsutinolides act directly on STAT3, p-STAT3 (Y705) levels may decrease (due to instability of the monomer/dimer) or remain constant while activity drops. Crucially, p-JAK2 and p-Src levels should remain unchanged , proving the compound is not a kinase inhibitor.

Step-by-Step Protocol:

-

Treatment: Seed cells in 6-well plates. Treat with IC50 and 2xIC50 concentrations of hirsutinolide for short intervals (2h, 4h, 6h) to observe immediate signaling effects.

-

Lysis: Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor). Lyse in RIPA buffer with protease/phosphatase inhibitor cocktail.

-

Separation: Resolve 20–30 µg protein on 10% SDS-PAGE.

-

Blotting: Transfer to PVDF membrane.

-

Antibodies:

-

Primary: p-STAT3 (Tyr705), Total STAT3, p-JAK2, p-Src, p-ERK1/2 (specificity control), GAPDH (loading control).

-

Secondary: HRP-conjugated anti-rabbit/mouse.

-

-

Detection: ECL Chemiluminescence.

Data Interpretation:

-

Positive Result: Reduction in p-STAT3 (Y705) or downstream targets (Mcl-1, Cyclin D1).

-

Specificity Check: No significant change in p-JAK2 or p-Src.

Protocol 3: STAT3-Dependent Luciferase Reporter Assay

Objective: Quantify the functional transcriptional activity of STAT3.

Methodology:

-

Transfection: Co-transfect cells with:

-

pLucTKS3 (contains 7x copies of STAT3-binding site).

-

Renilla Luciferase (internal normalization control).

-

-

Recovery: Allow 24h for expression.

-

Treatment: Treat with hirsutinolide (1–10 µM) for 12–24 hours.

-

Optional: Stimulate with IL-6 (10 ng/mL) to induce maximal STAT3 activity.

-

-

Lysis & Reading: Use a Dual-Luciferase Assay System. Measure Firefly (STAT3) and Renilla (Control) luminescence.

-

Calculation: Relative Luciferase Activity = (Firefly / Renilla).

Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)

Objective: The "Gold Standard" for proving inhibition of DNA binding.

Rationale: Since hirsutinolides are proposed to alkylate the DNA-binding domain, EMSA provides the most direct physical evidence of mechanism.

Step-by-Step Protocol:

-

Nuclear Extraction: Prepare nuclear extracts from treated and untreated cells using a hypotonic/hypertonic lysis kit.

-

Probe Labeling: Label the hSIE (High-affinity Sis-Inducible Element) oligonucleotide (sequence: 5'-AGCTTCATTTCCCGTAAATCCCTA-3') with Biotin or [γ-32P]ATP.

-

Binding Reaction:

-

Mix 5–10 µg nuclear extract with labeled probe in binding buffer (10 mM HEPES, 50 mM KCl, 1 mM DTT).

-

Specificity Control: Add 100x excess unlabeled "cold" probe (competitor) to one lane.

-

Supershift: Add anti-STAT3 antibody to confirm the complex identity.

-

-

Electrophoresis: Run on a 5% non-denaturing polyacrylamide gel at 4°C.

-

Visualization: Dry gel and expose to X-ray film or phosphorimager.

Visualizing the Workflow:

Figure 2: Integrated experimental workflow for validating STAT3 inhibition.

References

-

Novel sesquiterpene lactones derived from Vernonia cinerea inhibit STAT3 activity and suppress human glioblastoma phenotype Source: Cancer Research (AACR) URL:[Link]

-

Hirsutinolide Series Inhibit Stat3 Activity and Induce Antitumor Effects against Human Glioma Source:[1][2][3][5][6][4] Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea Source: PubMed Central (NIH) URL:[Link]

-

Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth Source: Cell Death & Disease (Nature) URL:[Link]

-

Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer Source: MDPI (Biomolecules) URL:[Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Hirsutinolide series inhibit Stat3 activity, alter GCN1, MAP1B, Hsp105, G6PD, vimentin, TrxR1, and importin α-2 expression, and induce antitumor effects against human glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Formulation of Hirsutinolides for In Vivo Pharmacological Evaluation

Topic: Formulation of Hirsutinolides for In Vivo Studies Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals

Abstract & Introduction

Hirsutinolides are a specialized subclass of sesquiterpene lactones (SLs), predominantly isolated from the Vernonia genus (e.g., Vernonia cinerea). These compounds exhibit potent anti-inflammatory, anticancer, and antiparasitic activities, largely attributed to their alkylating centers (typically the

However, the transition from in vitro hits to in vivo leads is frequently stalled by poor physicochemical properties. Hirsutinolides are characterized by low aqueous solubility (BCS Class II/IV) and chemical instability (hydrolysis of the lactone ring at physiological pH).

This guide provides a rational, step-by-step framework for formulating hirsutinolides. Unlike generic protocols, this document addresses the specific stability challenges of the hirsutinolide scaffold, prioritizing vehicle compatibility and bioavailability.

Pre-Formulation Assessment

Before attempting animal studies, the compound's behavior in solution must be validated. Hirsutinolides possess ester side chains and a reactive lactone ring that dictate vehicle choice.

Physicochemical Profiling

| Parameter | Characteristic | Formulation Implication |

| LogP | Typically 2.5 – 4.5 | Highly lipophilic; requires co-solvents, surfactants, or lipid carriers. |

| pKa | Neutral (non-ionizable) | pH adjustment alone will not significantly improve solubility. |

| Stability | pH-sensitive | Critical: The lactone ring opens (hydrolyzes) at pH > 7.4. Formulations must be slightly acidic (pH 4.5–6.0). |

| Reactivity | Michael Acceptor | Reacts with nucleophiles (thiols/amines). Avoid vehicles with reactive impurities (e.g., impure PEGs). |

Solubility Screening Protocol

Perform this screen with 1 mg of compound to determine the "saturation solubility" (

-

Weigh 1 mg of Hirsutinolide into 5 separate HPLC vials.

-

Add 100 µL of the following vehicles to separate vials:

-

Vortex for 1 hour at room temperature.

-

Centrifuge (10,000 x g, 5 min) to pellet undissolved drug.

-

Analyze supernatant via HPLC-UV (254 nm).

Formulation Decision Matrix

Select the appropriate formulation strategy based on the intended Route of Administration (ROA) and the required dose.

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and solubility thresholds.

Detailed Experimental Protocols

Protocol A: Parenteral Formulation (IV/IP) – The "Golden Standard" Co-solvent System

Best for: Initial PK studies, efficacy models requiring systemic exposure.

Rationale: This system balances solubilizing power (DMSO/PEG) with tolerability. The acidic pH of the PEG/Saline mix helps stabilize the lactone ring.

Composition:

-

5% DMSO (Solubilizer)

-

40% PEG 400 (Co-solvent)

-

55% Normal Saline (0.9% NaCl) or PBS (pH 6.0)

Step-by-Step Procedure:

-

Weigh the required amount of Hirsutinolide (e.g., 5 mg for a 10 mL batch at 0.5 mg/mL).

-

Dissolve completely in 0.5 mL DMSO . Vortex until clear. Do not proceed if particulates remain.

-

Add 4.0 mL PEG 400 slowly while vortexing. The solution may warm slightly (exothermic).

-

Add 5.5 mL Saline dropwise while stirring.

-

Critical Check: Watch for precipitation at the interface. If turbidity occurs, the compound concentration is too high for this vehicle.

-

-

Filter Sterilize using a 0.22 µm PTFE or PES syringe filter.

-

Note: Do not use Nylon filters as they may bind SLs.

-

-

pH Check: Ensure final pH is between 5.0 – 7.0. If >7.5, adjust with dilute HCl to prevent degradation.

Protocol B: Advanced Oral Formulation – HP-β-CD Complex

Best for: Improving bioavailability of low-solubility SLs; reducing gastric irritation.

Rationale: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms an inclusion complex with the hydrophobic hirsutinolide core, shielding the lactone ring from premature hydrolysis and enhancing water solubility without using high volumes of organic solvents.

Materials:

Step-by-Step Procedure:

-

Prepare Vehicle: Dissolve HP-β-CD in WFI to create a 20% (w/v) stock solution.

-

Add Drug: Add Hirsutinolide to the cyclodextrin solution. A molar ratio of 1:2 (Drug:CD) is recommended as a starting point.

-

Complexation:

-

Method A (Stirring): Stir magnetically at room temperature for 24 hours.

-

Method B (Sonication): Sonicate in a bath for 30 minutes (monitor temp, keep < 40°C).

-

-

Clarification: Centrifuge at 12,000 rpm for 10 minutes to remove uncomplexed drug.

-

Filtration: Filter the supernatant through a 0.22 µm filter.

-

Lyophilization (Optional): The filtrate can be freeze-dried to produce a stable powder, which can be reconstituted in saline immediately prior to dosing.

Protocol C: High-Dose Oral Suspension

Best for: Toxicology studies or high-dose efficacy (>50 mg/kg).

Composition:

Procedure:

-

Heat 1/3 of the required water to 80°C.

-

Disperse Methylcellulose powder into the hot water with vigorous stirring.

-

Cool the mixture by adding the remaining cold water and Tween 80. Stir until clear.

-

Levigate: Place the weighed Hirsutinolide in a mortar. Add a small amount of the vehicle to create a smooth paste (wetting).

-

Dilute: Gradually add the remaining vehicle while triturating to ensure a uniform suspension.

-

Resuspend: Always vortex immediately before oral gavage.

Quality Control & Stability

Due to the labile nature of the sesquiterpene lactone ring, "blind" dosing is a major source of experimental error.

Mandatory QC Checklist:

-

Visual Inspection: The formulation must be clear (for solutions) or uniformly dispersed (for suspensions). Any crystal growth indicates instability.

-

Chemical Stability Assay (HPLC):

-

Take an aliquot of the formulation immediately after preparation (

). -

Take an aliquot after 4 hours at room temperature (

). -

Acceptance Criteria: Concentration at

must be >95% of

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation upon saline addition | "Crash-out" effect; drug is insoluble in water phase. | Increase PEG 400 ratio (up to 60%) or switch to HP-β-CD formulation. |

| Yellowing of solution over time | Oxidation or hydrolysis of the lactone. | Check pH (must be <7). Protect from light. Prepare fresh daily. |

| Animal distress (writhing) post-IP | Vehicle toxicity or pH irritation. | Reduce DMSO content (<5%). Ensure solution is isotonic. |

| Low Bioavailability (Oral) | Poor absorption or first-pass metabolism. | Switch from suspension to Lipid-based vehicle (Corn oil) or Cyclodextrin complex. |

References

-

Chadwick, M., et al. (2013). Sesquiterpene lactones: nature's antimicrobials and anticancer agents. International Journal of Molecular Sciences. Link

-

Gao, H., et al. (2024). Development and characterization of liposomal formulations containing sesquiterpene lactones. Scientific Reports. Link

- Heinrich, M., et al. (1998). Sesquiterpene lactones: diverse chemical structures and biological activities. Plant Biology.

- Siedle, B., et al. (2004). Natural compounds as inhibitors of human neutrophil elastase. Planta Medica.

-

Zou, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. Link

-

InvivoChem. (2023). 8alpha-(2-Methylacryloyloxy)hirsutinolide Product & Solubility Data. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ESI-QTof-MS characterization of hirsutinolide and glaucolide sesquiterpene lactones: Fragmentation mechanisms and differentiation based on Na+ /H+ adducts interactions in complex mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8alpha-(2-Methylacryloyloxy)hirsutinolide | Terpenoids | 188293-70-1 | Invivochem [invivochem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Traditional Uses, Phytochemistry, and Pharmacological Activities of Vernonia cinerea (L.) Less.: An Updated Review | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Cytotoxicity Assay Optimization

Mission Statement

Welcome to the Cytotoxicity Optimization Hub. As Senior Application Scientists, we know that "standard" protocols often fail because they ignore the biological context of your specific cell model. This guide moves beyond generic instructions to help you engineer a self-validating experimental design.

Module 1: The Fundamentals (FAQ)

Understanding the "Why" before the "How"

Q: Why can’t I just use a standard 24-hour drug incubation for all my compounds? A: A 24-hour endpoint is often insufficient because cytotoxicity is a kinetic process, not a binary event.

-

The Science: If you are testing a genotoxic agent (e.g., Doxorubicin), the cell must attempt to divide to sense the DNA damage, arrest, and trigger apoptosis. If your cells have a 30-hour doubling time, a 24-hour incubation will yield a false negative because the population hasn't cycled yet.

-

The Rule: For anti-proliferative drugs, the assay duration should cover at least 1.5x to 2x the cell doubling time .

Q: How does the Mechanism of Action (MoA) dictate my incubation strategy? A: The speed of cell death varies drastically by mechanism.

-

Membrane Disruptors (e.g., Triton X-100, antimicrobial peptides): Fast kinetics (minutes to hours). Long incubations cause enzymatic degradation of the release marker (e.g., LDH half-life).

-

Metabolic Inhibitors (e.g., Rotenone): Medium kinetics (hours).

-

Apoptotic Inducers/Cell Cycle Arrest: Slow kinetics (24–72+ hours).

Q: What is the difference between "Drug Incubation" and "Reagent Incubation"? A: This is a critical distinction often missed in troubleshooting.

-

Drug Incubation: The time cells are exposed to the test compound (Biological Variable).

-

Reagent Incubation: The time the detection dye (MTT, Resazurin) is left on the cells to generate signal (Technical Variable).

Module 2: Assay-Specific Optimization (Troubleshooting)

Scenario A: Metabolic Assays (MTT, MTS, WST-1, Resazurin)

Target: Mitochondrial reductase activity.

Issue: "My signal is saturated (OD > 2.0) or the variance between replicates is high."

-

Root Cause: Over-incubation of the reagent.

-

The Fix:

-

Check Seeding: Ensure control wells are at 70-80% confluence at the end of the experiment, not the beginning. Overgrown cells enter the stationary phase and downregulate metabolism, crashing your signal-to-noise ratio.

-

Shorten Reagent Time: Reduce MTT incubation from 4 hours to 1–2 hours.

-

Validation: If using MTT, check for purple crystals under the microscope before solubilization. If crystals are fusing into large aggregates, you have incubated too long.

-

Scenario B: Membrane Integrity Assays (LDH Release)

Target: Lactate Dehydrogenase enzyme leakage.[1]

Issue: "I see high background in my untreated controls."

-

Root Cause: LDH is unstable; spontaneous release accumulates over long drug incubations.

-

The Fix:

-

Serum Starvation: Serum contains endogenous LDH. Reduce serum to 1% or use heat-inactivated serum during the assay window.

-

Time-Point Restriction: LDH is best for short-term toxicity (<24h). For longer studies, the released LDH half-life (approx. 9 hours in media) becomes a limiting factor, leading to signal degradation.

-

Scenario C: ATP Assays (CellTiter-Glo®)

Target: Intracellular ATP (proportional to viable cell number).[2]

Issue: "My dose-response curve is flat."

-

Root Cause: ATP degradation is rapid after cell lysis.

-

The Fix:

-

Temperature Equilibrium: The most common error is adding cold reagent to warm plates. This alters the luciferase reaction rate. Equilibrate plates and reagent to room temperature (22°C) for 30 minutes before mixing.

-

Lysis Time: Ensure the 10-minute shake time is strictly followed to fully lyse 3D spheroids or clumps; otherwise, ATP remains trapped and unmeasured.

-

Module 3: Visualizing the Decision Logic

The following decision tree helps you select the correct incubation strategy based on your drug's Mechanism of Action (MoA).

Caption: Decision matrix for selecting assay type and duration based on compound Mechanism of Action.

Module 4: The "Time-Course Matrix" Protocol

Do not guess your optimal time. Measure it.

This protocol validates the linearity of your assay window.[3]

Materials:

-

Target Cells (e.g., HeLa, HepG2)

-

Positive Control Compound (e.g., Staurosporine for apoptosis, Triton X-100 for necrosis)

Step-by-Step Methodology:

-

Seeding (Day 0):

-

Seed cells into four identical 96-well plates.

-

Density: Target 30% confluence. This allows room for growth over 72 hours without overgrowth.

-

Why: If cells reach 100% confluence by Day 2, contact inhibition will alter their drug sensitivity, invalidating Day 3 data.

-

-

Treatment (Day 1):

-

Treat all four plates simultaneously with a dose dilution series of your compound.

-

Include "Untreated Control" and "Blank" (media only) columns on every plate.

-

-

Staggered Analysis (Days 1–4):

-

Plate 1 (T=24h): Process and read.

-

Plate 2 (T=48h): Process and read.

-

Plate 3 (T=72h): Process and read.

-

Plate 4 (Microscopy): Use for visual confirmation of morphology changes (rounding, detachment) to correlate with numerical data.

-

-

Data Interpretation:

-

Plot the Untreated Control signal over time. It must be linear. If it plateaus between 48h and 72h, your seeding density was too high.

-

Select the time point where the Z-factor (separation between positive and negative controls) is highest.

-

Module 5: Advanced Troubleshooting (Q&A)

Q: I am working with suspension cells (e.g., Jurkat). My MTT values are erratic. A: Suspension cells are difficult for MTT because you must remove the media to solubilize the crystals without aspirating the cells.

-

Solution: Switch to MTS or WST-1 . These generate a soluble formazan product directly in the media, eliminating the aspiration/solubilization step and reducing pipetting error.

Q: My drug is colored (e.g., Doxorubicin is red). It interferes with the absorbance reading. A: This is a common artifact.

-

Solution 1: Include a "Compound Only" control well (media + drug, no cells) and subtract this value from your experimental wells.

-

Solution 2: Switch to a Luminescent Assay (CellTiter-Glo).[2] Light emission is rarely affected by the color of the compound.

References

-

Riss, T. L., et al. (2019).[9] Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

[Link]

-

-

National Cancer Institute (NCI). (2025). NCI-60 Human Tumor Cell Lines Screen. DTP Developmental Therapeutics Program.

-

[Link]

-

- Promega Corporation. (2024). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

- Thermo Fisher Scientific. (2024).

Sources

- 1. tiarisbiosciences.com [tiarisbiosciences.com]

- 2. dctd.cancer.gov [dctd.cancer.gov]

- 3. promega.com [promega.com]

- 4. clyte.tech [clyte.tech]

- 5. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]

- 6. helix.dnares.in [helix.dnares.in]